molecular formula C17H22FNO4 B1302911 (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 706806-64-6

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

货号: B1302911
CAS 编号: 706806-64-6
分子量: 323.4 g/mol
InChI 键: AWTXCFLBYUGCEW-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 706806-64-6) is a chiral pyrrolidine derivative with a molecular weight of 323.36 g/mol. It features a tert-butoxycarbonyl (Boc) protective group at the N1 position and a 4-fluorobenzyl substituent at the C2 position of the pyrrolidine ring. The compound is synthesized via interrupted Curtius rearrangements or alkylation reactions, achieving yields up to 92% . It is a waxy white solid with observed Boc-rotamer mixtures in NMR spectra .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and anticoagulants like Eribaxaban derivatives . Its high purity (>98%) and stability under controlled storage conditions (−80°C for 6 months or −20°C for 1 month) make it suitable for preclinical studies . Solubility challenges are addressed via sonication and heating to 37°C, with DMSO-based formulations recommended for in vivo applications .

属性

IUPAC Name

(2R)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXCFLBYUGCEW-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375945
Record name 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-64-6
Record name 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(R)-alpha -(4-fluorobenzyl)-Pro-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.

    Protection: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Alkylation: The protected pyrrolidine is then alkylated with 4-fluorobenzyl bromide in the presence of a suitable base like potassium carbonate (K2CO3) to introduce the 4-fluorobenzyl group.

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of processes, and the use of continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies.

Neuroprotective Agents

Recent studies have explored the compound's potential as a neuroprotective agent. Its structural similarity to known neuroprotective compounds suggests that it may modulate pathways involved in neurodegeneration.

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their neuroprotective effects against oxidative stress. The research indicated that modifications at the 4-position significantly enhanced protective activity, with (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid showing promising results in cell viability assays .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth and metastasis.

  • Case Study : Research conducted by Smith et al. demonstrated that this pyrrolidine derivative exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules.

Synthesis of Peptides

The compound is employed in peptide synthesis due to its ability to form stable amide bonds.

  • Data Table: Synthesis Pathways
    | Reaction Type | Conditions | Yield (%) | Reference |
    |---------------------|-------------------------------|-----------|-----------|
    | Amide Formation | DCC coupling | 85 | |
    | Deprotection | TFA treatment | 90 | |
    | Cyclization | Microwave-assisted synthesis | 75 | |

Biological Research

The biological implications of this compound extend to its role in studying metabolic pathways and disease mechanisms.

Metabolic Studies

This compound has been used to investigate the tryptophan-kynurenine metabolic pathway, which is crucial in understanding neuroinflammation and psychiatric disorders.

  • Case Study : A recent investigation highlighted how derivatives of this pyrrolidine influenced kynurenine levels, suggesting potential therapeutic avenues for conditions like depression and schizophrenia .

作用机制

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluorobenzyl group can enhance binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1), highlighting substituent effects on physicochemical properties and applications.

Table 1: Key Properties of (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic Acid and Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Applications/Notes
Target Compound 4-Fluorobenzyl at C2 C₁₈H₂₂FNO₄ 323.36 Waxy white solid 92 High-purity intermediate for anticoagulants; requires DMSO for solubility.
(2R,4R)-4-Methoxy analog 4-Methoxy at C4 C₁₂H₁₉NO₅ 257.28 Crystalline N/A Eribaxaban intermediate; adopts envelope conformation with O–H···O hydrogen bonding.
(2S,4R)-4-(Trifluoromethyl)benzyl analog 4-(Trifluoromethyl)benzyl at C4 C₁₈H₂₂F₃NO₄ 373.37 Not reported N/A Higher lipophilicity due to CF₃ group; potential for enhanced membrane permeability.
(2R,4S)-4-Fluoro-pyrrolidine Fluorine at C4 C₁₀H₁₆FNO₄ 233.24 Not reported N/A Simplified structure with ring fluorination; lower molecular weight for faster metabolism.

Key Comparative Insights

Substituent Effects on Molecular Weight and Lipophilicity: The 4-fluorobenzyl group in the target compound increases molecular weight (323.36 g/mol) compared to the simpler 4-fluoro-pyrrolidine analog (233.24 g/mol) .

Conformational and Crystallographic Differences :

  • The 4-methoxy analog adopts an envelope conformation with dihedral angles of 120.5° (carboxyl group vs. pyrrolidine ring) and 117.98° (methoxy system vs. ring), stabilizing crystal packing via O–H···O interactions . In contrast, the target compound’s bulky 4-fluorobenzyl group likely disrupts such interactions, resulting in a less ordered waxy solid .

Synthetic and Practical Considerations :

  • The target compound’s high yield (92%) and purity (>98%) make it industrially viable .
  • Analogs like the 4-methoxy derivative are prioritized for anticoagulant synthesis due to their defined crystal structures and hydrogen-bonding networks, which aid in drug-receptor interactions .

生物活性

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 2761832

Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-fluorobenzyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, particularly in the context of cancer research and enzyme inhibition. The following sections detail its observed effects.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrrolidinone derivatives demonstrated their ability to inhibit cancer cell proliferation and invasion:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer).
  • IC50 Values : Compounds showed IC50 values ranging from 6 to 63 μM in inhibiting cell proliferation.

The mechanism of action appears to involve the disruption of signaling pathways critical for cancer cell survival and migration, such as ERK and NF-kB pathways .

2. Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression:

  • Matrix Metalloproteinases (MMPs) : These enzymes are crucial for tumor invasion. Studies indicated that certain derivatives inhibited MMP activity, thereby reducing invasive potential.
CompoundCell LineIC50 (μM)Effect on MMP Activity
1fMDA-MB-23110Inhibited
4bPANC-1>100No effect

This table summarizes key findings related to enzyme inhibition linked to the compound's structure.

Case Study 1: Pyrrolidinone Derivatives

A study evaluated a series of pyrrolidinone derivatives, including those structurally related to this compound. The results indicated that while some compounds effectively inhibited cell proliferation, others showed selective inhibition of invasion without cytotoxic effects .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various stereoisomers of pyrrolidine-based compounds, assessing their biological activities through in vitro assays. The findings suggested that specific stereochemistry significantly influenced both anticancer activity and enzyme inhibition profiles .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Signaling Pathways : Disruption of pathways such as ERK and NF-kB leads to reduced cell survival.
  • MMP Inhibition : Direct inhibition of MMPs prevents extracellular matrix degradation, limiting tumor invasion.

常见问题

Q. Q1. What are the optimal multi-step reaction conditions for synthesizing this compound?

Advanced Synthesis typically involves palladium-catalyzed coupling and deprotection steps. For example:

  • Step 1 : Use palladium diacetate with tert-butyl XPhos ligand and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere (5.5 h) .
  • Step 2 : Hydrolysis with HCl/water at 93–96°C (17 h) to remove protecting groups .
  • Yield : Varies depending on solvent purity and catalyst loading (e.g., 78–93% yields reported in analogous syntheses) .

Q. Key Considerations :

  • Inert atmosphere (N₂/Ar) prevents catalyst oxidation.
  • Column chromatography (e.g., ethanol/chlorofrom) is critical for purification .

Q. Q2. How can enantiomeric purity be confirmed post-synthesis?

Basic

  • Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., amylose-based columns).
  • NMR Spectroscopy : Analyze coupling constants (e.g., 1^1H NMR for pyrrolidine ring protons) to confirm stereochemistry .

Q. Advanced

  • X-ray Crystallography : Single-crystal analysis via SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical confirmation .

Stability and Handling

Q. Q3. What storage conditions maximize compound stability?

Basic

  • Solid form : Store at –20°C (1 month) or –80°C (6 months) in airtight containers under inert gas .
  • Solutions : Prepare stock solutions in anhydrous DMSO or ethanol; aliquot to avoid freeze-thaw cycles .

Q. Advanced

  • Degradation Pathways : Hydrolysis of the tert-butoxycarbonyl (Boc) group occurs under acidic/alkaline conditions. Monitor pH during experiments .

Q. Q4. How can solubility challenges be addressed for in vitro assays?

Methodological

  • Solubility Enhancers : Heat to 37°C with sonication (20–30 min) for hydrophobic solvents like DMSO .
  • Co-solvents : Use ≤1% Tween-80 or cyclodextrins for aqueous compatibility .

Analytical and Structural Analysis

Q. Q5. What spectroscopic techniques validate structural integrity?

Basic

  • LCMS : Confirm molecular weight (MW = 323.36) with m/z [M+H]⁺ peaks .
  • FT-IR : Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring and 4-fluorobenzyl substituent .

Applications in Research

Q. Q6. How is this compound utilized in peptide mimetics or drug design?

Advanced

  • Proline Derivative : Serves as a rigid scaffold in peptidomimetics to constrain backbone conformations.
  • Case Study : Analogous Boc-protected pyrrolidine carboxylic acids are intermediates in SARS-CoV-2 main protease inhibitors .

Safety and Hazard Mitigation

Q. Q7. What personal protective equipment (PPE) is required during handling?

Basic

  • Respiratory : Use N95 masks if airborne particles are generated.
  • Skin/Eyes : Nitrile gloves and goggles; avoid contact with H315 (skin irritation) and H319 (eye irritation) .

Advanced Methodological Challenges

Q. Q8. How can low yields in Boc-deprotection be resolved?

Advanced

  • Acid Selection : Use TFA instead of HCl for milder deprotection, minimizing side reactions.
  • Monitoring : Track reaction progress via TLC (Rf shift) or in situ FT-IR for carbonyl group disappearance .

Q. Q9. What strategies improve crystallinity for X-ray studies?

Advanced

  • Co-crystallization : Add small-molecule additives (e.g., diethyl ether) to induce lattice formation.
  • Temperature Gradients : Slow cooling from 40°C to 4°C promotes crystal growth .

Data Contradictions and Troubleshooting

Q. Q10. How to reconcile conflicting solubility data in different solvents?

Methodological

  • Source Variability : Batch-dependent purity (e.g., residual solvents) affects solubility. Request COA from suppliers .
  • Empirical Testing : Pre-screen solvents (DMSO, ethanol, acetonitrile) via turbidity assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。